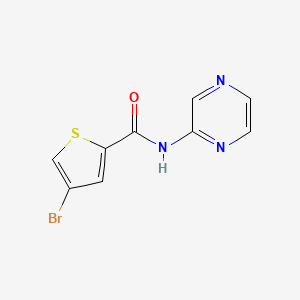![molecular formula C16H26N6O B6625791 1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea](/img/structure/B6625791.png)
1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a pyrimidinyl moiety, and a piperazine ring, making it a versatile molecule for various chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea can be synthesized through multiple synthetic routes. One common method involves the condensation of cyclopentanone with methyl bromoacetate, followed by N-deprotection to form the desired amide bond . Another approach includes reacting cyclopentanone with glycine methyl ester and trimethylsilylcyanide (TMSCN) to obtain an intermediate, which, after nitrile reduction to an amine, spontaneously forms the lactam ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]urea
- 1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)benzyl]urea
Uniqueness
1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea is unique due to its combination of a cyclopentyl group, a pyrimidinyl moiety, and a piperazine ring. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O/c1-21-8-10-22(11-9-21)15-17-7-6-14(19-15)12-18-16(23)20-13-4-2-3-5-13/h6-7,13H,2-5,8-12H2,1H3,(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJIYZGVPFLKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=N2)CNC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4aR,7aS)-1-(1-tert-butyl-5-cyclopropylpyrazole-3-carbonyl)-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625709.png)
![3-[(3-chlorothiophen-2-yl)methylamino]-N-(2-hydroxyethyl)benzamide](/img/structure/B6625710.png)

![N-[2-(4-ethoxy-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B6625734.png)
![N-[(2-methoxypyridin-3-yl)methyl]-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B6625749.png)
![5-cyclopropyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B6625756.png)
![N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B6625765.png)
![(4aR,7aS)-1-[3-(2,4-dimethylphenyl)propanoyl]-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625773.png)
![(3S,4S)-3-(hydroxymethyl)-4-methyl-N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B6625780.png)
![4-[[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]methyl]pyridin-2-amine](/img/structure/B6625785.png)
![N-[(6-methoxypyridin-2-yl)methyl]-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B6625804.png)
![N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide](/img/structure/B6625812.png)
![2-[(3-Chlorothiophen-2-yl)methyl-prop-2-enylamino]ethanol](/img/structure/B6625819.png)
![[4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B6625830.png)
